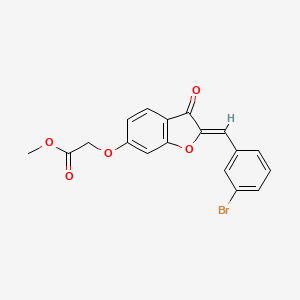

1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione

描述

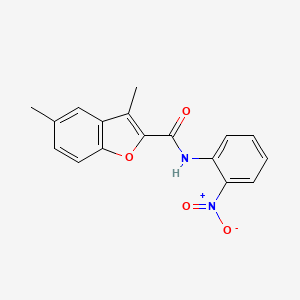

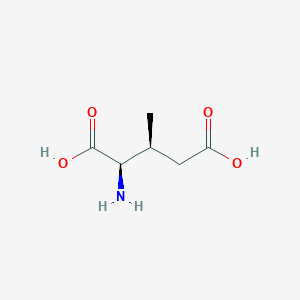

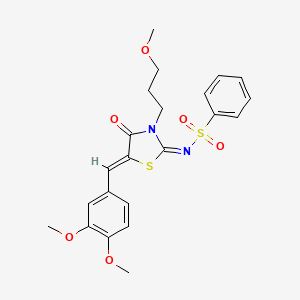

1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. It is commonly referred to as Crenolanib and is mainly used in scientific research applications. The compound has been found to exhibit potent inhibitory effects on certain kinases, making it an attractive candidate for further study.

科学研究应用

Microbial Fuel Cells (MFCs)

Veratrole alcohol has been investigated as a potential fuel source in microbial fuel cells (MFCs). These cells utilize microorganisms to generate electricity through redox reactions. Veratrole alcohol’s unique chemical structure allows it to serve as a substrate for microbial metabolism, leading to electron transfer and power production within MFCs .

Host-Guest Chemistry: Cyclotriveratrylene Synthesis

Veratrole alcohol serves as a crucial precursor in the synthesis of cyclotriveratrylene (CTV), a cyclic trimeric compound. CTV is widely used in host-guest chemistry due to its ability to encapsulate guest molecules within its cavity. Researchers explore CTV’s inclusion properties, molecular recognition, and applications in drug delivery and supramolecular assemblies .

Protective Group in Surface Chemistry

The 3,4-dimethoxybenzyl group (present in veratrole alcohol) acts as a protective group for thiol moieties. During self-assembled monolayer (SAM) formation, this group enhances precursor solubility and stability. It subsequently cleaves off, allowing the formation of high-quality SAMs. Additionally, it remains stable under Pd-catalyzed C-C bond formation conditions, facilitating precursor syntheses .

Thin Organic Films and Electron Transport

Veratrole alcohol derivatives have been studied in thin organic films for electron transport applications. These films form self-assembled monolayers (SAMs) on metal-insulator-metal junctions. Researchers investigate charge transfer dynamics, electron transport properties, and potential use in organic transistors .

Materials for Surface Modification and Functionalization

Veratrole alcohol can be incorporated into surface modification strategies. Its reactivity allows for functionalization of surfaces, such as gold or silicon substrates. Researchers explore its use in tailoring surface properties, enhancing adhesion, and creating well-defined interfaces for various applications .

Synthetic Chemistry and Organic Synthesis

Beyond its applications in materials science, veratrole alcohol plays a role in synthetic chemistry. Its versatile reactivity allows for the construction of complex molecules. Researchers utilize it as a building block in the synthesis of diverse compounds, including pharmaceutical intermediates and natural products .

Wiesner, A., Katzbach, S., Bebej, D., Dettenhöfer, M., Zharnikov, M., & Terfort, A. (2023). The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers. Nano Research, 16(7), 1695–1702. Read more Thermo Fisher Scientific. (n.d.). 3,4-Dimethoxybenzyl alcohol, 97%, Thermo Scientific Chemicals. Product information : Holmlin, R. E., Haag, R., Chabinyc, M. L., Ismagilov, R. F., Cohen, A. E., Terfort, A., Rampi, M. A., & Whitesides, G. M. (2001). Electron transport through thin organic films in metal-insulator-metal junctions based on self-assembled monolayers. Journal of the American Chemical Society, 123(20), 5075–5085.

作用机制

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety. This group increases the solubility and stability of the precursor but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of self-assembled monolayers of aromatic thiolates . These monolayers are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s role in increasing the solubility and stability of precursors used in the formation of self-assembled monolayers suggests it may have significant effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione. For instance, the cleavage of the 3,4-dimethoxybenzyl protective group occurs at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11-4-6-14-13(8-11)17(20)18(21)19(14)10-12-5-7-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEHHEXEYMQBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-5-methylindoline-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methylphenyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3275121.png)